molecular formula C19H26N8OS B2776135 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide CAS No. 898623-41-1

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B2776135
CAS No.: 898623-41-1
M. Wt: 414.53
InChI Key: ISRATRXLVFXWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide is a complex organic compound with a multifaceted structure that involves various functional groups, including triazine, pyrrolidine, methoxyphenyl, and hydrazinecarbothioamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide typically involves a multi-step reaction process:

  • Formation of the Triazine Core: : The triazine ring is formed through a cyclization reaction involving suitable precursors such as nitriles or amidines under controlled acidic or basic conditions.

  • Substitution with Pyrrolidine Groups: : The triazine core is then substituted with pyrrolidine groups at specific positions through nucleophilic substitution reactions.

  • Introduction of Hydrazinecarbothioamide Moiety: : This step involves the reaction of the substituted triazine with a hydrazine derivative and a thiocarbonyl compound, under conditions that facilitate the formation of the hydrazinecarbothioamide structure.

  • Attachment of Methoxyphenyl Group: : The final step involves the coupling of the methoxyphenyl moiety to the existing compound, typically through a reaction that introduces the phenyl group in a manner that preserves the integrity of the methoxy functionality.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for efficiency and yield. It involves the use of automated reaction systems and strict control of reaction parameters such as temperature, pressure, and pH. The industrial process may also incorporate purification steps, including crystallization, distillation, and chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine and hydrazinecarbothioamide groups, often leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can be performed on the triazine core or other functional groups within the molecule, leading to the formation of reduced species.

  • Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the triazine and phenyl moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Common reagents include potassium permanganate and hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride and lithium aluminum hydride are often used.

  • Substituents: : Halogenated compounds, amines, and thiols are frequently involved in substitution reactions.

Major Products

  • Oxidized derivatives with modified functional groups.

  • Reduced species with alterations in oxidation states.

  • Substituted compounds retaining the core structure but with new functional groups attached.

Scientific Research Applications

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has a broad range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

  • Biology: : The compound's interactions with biological molecules make it a candidate for studies in enzyme inhibition and protein binding.

  • Medicine: : Potential therapeutic applications include its use in drug development for conditions where its specific reactivity could be advantageous.

  • Industry: : It is used in the formulation of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The compound exerts its effects through several molecular mechanisms:

  • Molecular Targets: : It interacts with specific proteins and enzymes, altering their activity and function.

  • Pathways Involved: : It can modulate biochemical pathways related to cellular metabolism, signaling, and stress response.

  • Mechanistic Insights: : The compound's structure allows it to form stable complexes with target molecules, influencing their behavior and interactions within biological systems.

Comparison with Similar Compounds

When comparing 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide with similar compounds, its uniqueness can be highlighted by its distinct functional groups and reactivity profile.

  • Similar Compounds: : Examples include triazine-based molecules, hydrazine derivatives, and other compounds with pyrrolidine and methoxyphenyl groups.

  • Uniqueness: : The specific combination and arrangement of functional groups in this compound confer unique chemical and biological properties, differentiating it from other similar entities.

This is a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanisms, and comparisons. Hope it aids your research or curiosity!

Properties

IUPAC Name

1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(2-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8OS/c1-28-15-9-3-2-8-14(15)20-19(29)25-24-16-21-17(26-10-4-5-11-26)23-18(22-16)27-12-6-7-13-27/h2-3,8-9H,4-7,10-13H2,1H3,(H2,20,25,29)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRATRXLVFXWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.